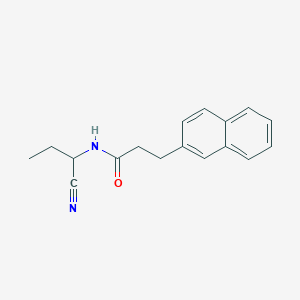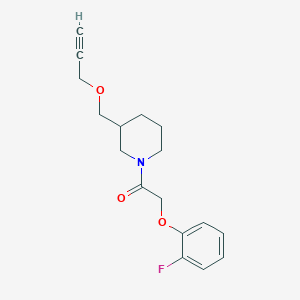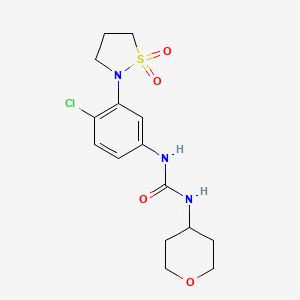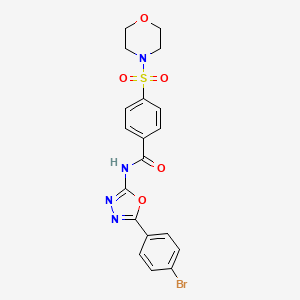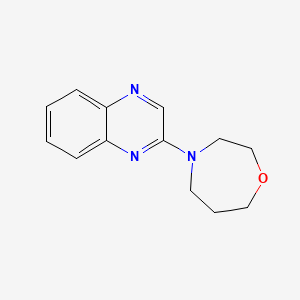
4-(喹喔啉-2-基)-1,4-恶杂环戊烷
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Quinoxaline is a nitrogen-containing heterocyclic compound that has many pharmaceutical and industrial purposes . It is a subject of extensive research due to its emergence as an important chemical moiety, demonstrating a wide range of physicochemical and biological activities .
Synthesis Analysis
Quinoxaline can be synthesized by adopting green chemistry principles . The reaction of spontaneous condensation between o-phenylene diamines and 1,2-dicarbonyl compounds can give the product as quinoxaline .Molecular Structure Analysis
Quinoxaline is structurally isomeric to other Naphthyridines like Quinazoline, Cinnoline, Phthalazine . The molecular weight of a similar compound, 4-Quinoxalin-2-yl-phenylamine, is 221.26 .Chemical Reactions Analysis
The direct C3-functionalization of quinoxaline-2(1H)-ones via C–H bond activation has recently attracted considerable attention . This is due to their diverse biological activities and chemical properties .Physical And Chemical Properties Analysis
Quinoxaline is a white crystalline powder that occurs widely in natural products and many pharmaceutical ingredients . A similar compound, 4-Quinoxalin-2-yl-phenylamine, has a molecular weight of 221.26 .科学研究应用
Bioactive Molecule Design
Quinoxaline scaffolds have been utilized for the design and development of numerous bioactive molecules . These molecules have shown a wide spectrum of biologically and pharmaceutically properties, making quinoxaline a privileged structure in combinatorial drug discovery libraries .
Dye Synthesis
Quinoxaline derivatives have been used in the synthesis of dyes . The unique chemical structure of quinoxaline allows for a wide range of color variations, making it a valuable component in dye manufacturing.
Fluorescent Materials
Quinoxaline-based compounds have been used in the creation of fluorescent materials . These materials have applications in various fields, including bioimaging, diagnostics, and optoelectronics.
Electroluminescent Materials
Quinoxaline derivatives have been used in the production of electroluminescent materials . These materials are used in devices such as organic light-emitting diodes (OLEDs), contributing to advancements in display technology.
5. Organic Sensitizers for Solar Cell Applications Quinoxaline-based compounds have been used as organic sensitizers in solar cell applications . They contribute to the efficiency of solar cells by enhancing light absorption and charge transfer properties.
Polymeric Optoelectronic Materials
Quinoxaline derivatives have been used in the development of polymeric optoelectronic materials . These materials have applications in various optoelectronic devices, including photovoltaic cells and photodetectors.
Green Chemistry
A novel, facile, and eco-friendly synthesis of quinoxalines from α-azido ketones and 1,2-diamines has been developed . This protocol generates the desired products efficiently in water and without any catalyst, aligning with the principles of green chemistry.
Pharmaceutical Applications
Quinoxaline derivatives exhibit a wide spectrum of biologically and pharmaceutically properties, including kinase inhibition, antitumor, smoking cessation, antiviral, antibacterial, anti-angiogenesis, anti-depression, and anti-inflammatory activity . This makes them valuable in the development of new drugs and therapies.
未来方向
Quinoxaline has become a subject of extensive research due to its diverse biological activities and chemical properties . The last few decades have witnessed several publications utilizing quinoxaline scaffolds for the design and development of numerous bioactive molecules . This suggests that quinoxaline and its derivatives, including “4-(Quinoxalin-2-yl)-1,4-oxazepane”, may have potential for future development in various fields of medicine and pharmacy.
作用机制
Target of Action
Quinoxaline derivatives are known to have a wide range of biological activities . They have been found to interact with various targets, receptors, or microorganisms . .
Mode of Action
The mode of action of quinoxaline derivatives can vary depending on the specific derivative and its target. For instance, some quinoxaline derivatives have been found to inhibit the transcription of various target genes . .
Biochemical Pathways
Quinoxaline derivatives can affect various biochemical pathways, depending on their specific targets and mode of action . .
Result of Action
The molecular and cellular effects of a compound’s action can vary depending on its specific targets and mode of action. Quinoxaline derivatives have been found to have various biological and pharmacological properties, including anticancer, antidiabetic, anti-mycobacterium tuberculosis, antimicrobial, antidepressant, anthelmintic, analgesic, anti-inflammatory, antifungal, antiviral, antimalarial, antibacterial, antioxidant, antithrombotic, and antiprotozoal properties . .
Action Environment
Environmental factors can influence a compound’s action, efficacy, and stability. For instance, the degradation of some organophosphate insecticides in the environment has been studied . .
属性
IUPAC Name |
4-quinoxalin-2-yl-1,4-oxazepane |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15N3O/c1-2-5-12-11(4-1)14-10-13(15-12)16-6-3-8-17-9-7-16/h1-2,4-5,10H,3,6-9H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BXAKGYFJZYPYHQ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCOC1)C2=NC3=CC=CC=C3N=C2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15N3O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.28 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(Quinoxalin-2-yl)-1,4-oxazepane | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-(2,2-difluoroethyl)-4-iodo-3-[(3,3,3-trifluoropropoxy)methyl]-1H-pyrazole](/img/structure/B2354980.png)
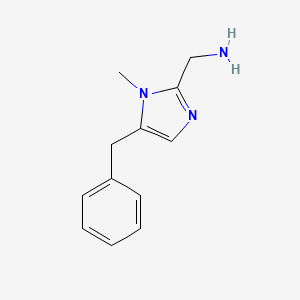


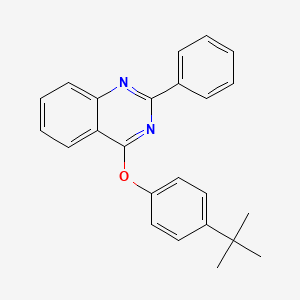
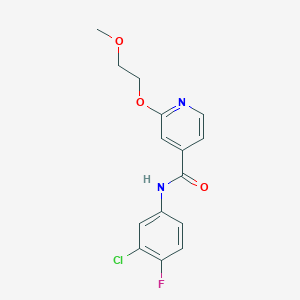
![1-(4-(3-(3-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)-2-(3-methoxyphenoxy)ethanone](/img/structure/B2354987.png)
